molecular formula C11H23NO3SSi B12660105 2-Methyl-3-(triethoxysilyl)propyl thiocyanate CAS No. 94087-38-4

2-Methyl-3-(triethoxysilyl)propyl thiocyanate

Cat. No.: B12660105
CAS No.: 94087-38-4
M. Wt: 277.46 g/mol
InChI Key: VWAAQYLSPXJCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(triethoxysilyl)propyl thiocyanate is an organosilicon compound with the molecular formula C11H23NO3SSi. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. It is a colorless to pale yellow liquid that is sensitive to moisture and hydrolyzes in water .

Preparation Methods

The synthesis of 2-Methyl-3-(triethoxysilyl)propyl thiocyanate typically involves the reaction of 2-methyl-3-(triethoxysilyl)propyl chloride with potassium thiocyanate in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods often involve large-scale batch processes with stringent quality control measures to maintain consistency and purity.

Chemical Reactions Analysis

2-Methyl-3-(triethoxysilyl)propyl thiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-3-(triethoxysilyl)propyl thiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(triethoxysilyl)propyl thiocyanate involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of the triethoxysilyl group, which can undergo hydrolysis and condensation reactions to form siloxane bonds. The thiocyanate group can also participate in various substitution reactions, making the compound highly versatile .

Comparison with Similar Compounds

Similar compounds to 2-Methyl-3-(triethoxysilyl)propyl thiocyanate include:

The uniqueness of this compound lies in its combination of the triethoxysilyl and thiocyanate groups, providing a balance of reactivity and stability that is valuable in various applications.

Properties

CAS No.

94087-38-4

Molecular Formula

C11H23NO3SSi

Molecular Weight

277.46 g/mol

IUPAC Name

(2-methyl-3-triethoxysilylpropyl) thiocyanate

InChI

InChI=1S/C11H23NO3SSi/c1-5-13-17(14-6-2,15-7-3)9-11(4)8-16-10-12/h11H,5-9H2,1-4H3

InChI Key

VWAAQYLSPXJCRE-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC(C)CSC#N)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.